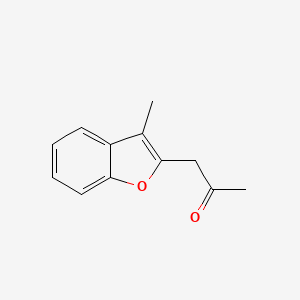

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one

Description

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is a benzofuran derivative with a ketone group at the propan-2-one position and a methyl substituent at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound serves as a lead structure for developing derivatives with enhanced selectivity and potency, particularly against cancer cell lines. Its modular structure allows for chemical modifications, such as halogenation or alkoxy substitutions, to optimize biological activity .

Properties

CAS No. |

113707-66-7 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)propan-2-one |

InChI |

InChI=1S/C12H12O2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14-12/h3-6H,7H2,1-2H3 |

InChI Key |

VRGCVPTYCKKOJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Cytotoxicity

The biological activity of benzofuran derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one and its analogs:

| Compound | Substituents (Position) | IC50 (K562, µM) | Therapeutic Index (TI) | Apoptosis Induction (%) | Key Mechanism(s) |

|---|---|---|---|---|---|

| Lead Compound | –CH3 (3) | Not reported | Not reported | Not reported | Base structure for derivatization |

| Compound 6 | –Br, –OCH3 (positions N/A) | 3.83 ± 0.6 | 3.248 | 21.6% (early/late) | ROS generation, caspase 3/7 activation |

| Compound 8 | –Br, –OCH2CH3 (positions N/A) | 2.59 ± 0.88 | 9.100 | 60.1% (early/late) | Strong mitochondrial disruption, ROS |

| Arylbenzofuran Lignan 1 | –OCH3 (6), –C6H4-OCH3 (2) | Not tested | Not tested | Not tested | Isolated from A. lappa; structural analog |

| Bromo Derivative (HR305279) | –Br (5), –CH3 (7) | Not reported | Not reported | Not reported | Commercial brominated analog |

Key Observations :

- Bromination: Brominated derivatives (e.g., compounds 6, 8) exhibit stronger cytotoxicity (IC50 < 4 µM in K562 cells) compared to non-brominated analogs (e.g., compounds 1–4, IC50 > 30 µM) .

- Substituent Position : Compound 8, with a –OCH2CH3 group, demonstrated a higher therapeutic index (TI = 9.100) than compound 6 (TI = 3.248), suggesting that bulkier alkoxy groups enhance selectivity .

- Mechanistic Differences : Both compounds 6 and 8 induce apoptosis via caspase 3/7 activation, but compound 8’s superior apoptosis induction (60.1% vs. 21.6%) correlates with its stronger mitochondrial disruption, as evidenced by MTT assay results .

Mechanisms of Action

- ROS Generation : Compounds 6 and 8 increased ROS levels in K562 cells by 2-fold and 1.5-fold, respectively, after 12 hours. This oxidative stress triggers apoptosis, particularly in compound 8 .

Selectivity and Toxicity

- Normal Cell Toxicity: Compound 8’s IC50 in HaCaT cells (23.57 µM) was 9-fold higher than in K562 cells, indicating superior selectivity over compound 6 (HaCaT IC50 = 12.44 µM) .

- Therapeutic Index: The TI values of compounds 6 (3.248) and 8 (9.100) are lower than clinical chemotherapeutics like doxorubicin but represent a significant improvement over non-selective brominated derivatives (e.g., compound 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.